Methyl 2-hydroxyoctadecanoate
CAS No.: 2420-35-1
Cat. No.: VC21240226
Molecular Formula: C19H38O3
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2420-35-1 |
---|---|
Molecular Formula | C19H38O3 |
Molecular Weight | 314.5 g/mol |
IUPAC Name | methyl 2-hydroxyoctadecanoate |
Standard InChI | InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3 |
Standard InChI Key | OUFCLLRNNJZLOX-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCC(C(=O)OC)O |
Canonical SMILES | CCCCCCCCCCCCCCCCC(C(=O)OC)O |
Appearance | Unit:50 mgSolvent:nonePurity:98+%Physical solid |
Introduction
Physical and Chemical Properties
Physical Properties
Methyl 2-hydroxyoctadecanoate exhibits distinctive physical properties that influence its handling, storage, and application in research and industrial settings. The compound presents as a solid at room temperature, with a well-defined melting point in the range of 64-66°C, which reflects the ordered crystalline structure stabilized by intermolecular forces including possible hydrogen bonding through its hydroxyl group . Its boiling point has been predicted to be approximately 354.8°C under standard pressure conditions, though this high temperature suggests potential thermal decomposition may occur before reaching this point . The compound has an estimated density of 0.915±0.06 g/cm3, which is typical for fatty acid derivatives of similar molecular weight and structure . With a flash point of approximately 160.5°C, the compound presents minimal fire hazard under normal laboratory conditions . Regarding solubility characteristics, methyl 2-hydroxyoctadecanoate shows limited solubility in water due to its predominantly lipophilic nature, but it dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and various alcohols, reflecting its mixed polar and non-polar character . For optimal preservation, storage conditions of 2-8°C are recommended, with some suppliers specifically recommending freezer storage to maintain chemical integrity over extended periods .
Chemical Reactivity
The chemical reactivity of methyl 2-hydroxyoctadecanoate is largely determined by the functional groups present in its structure, primarily the hydroxyl group at the C-2 position and the methyl ester functionality. The alpha-hydroxyl group represents a significant reactive site that can participate in numerous chemical transformations including oxidation reactions (potentially forming a ketone), esterification (forming 2-acyloxy derivatives), and dehydration reactions (leading to α,β-unsaturated esters). The presence of this hydroxyl group adjacent to the ester carbonyl creates unique reactivity patterns compared to non-hydroxylated fatty acid methyl esters, influencing both the kinetics and thermodynamics of potential reactions. The methyl ester group can undergo typical ester reactions including hydrolysis (yielding 2-hydroxystearic acid and methanol), transesterification (exchanging the methyl group for other alcohols), and reduction (forming the corresponding primary alcohol). The predicted pKa value of approximately 13.03±0.20 suggests that the hydroxyl proton has limited acidity under normal conditions, requiring strong bases for deprotonation . The compound's structural similarity to naturally occurring hydroxy fatty acids suggests potential involvement in biochemical pathways, particularly those related to lipid metabolism and membrane modifications, though specific enzymatic interactions would depend on the biological system and environmental conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Chemical Shifts of Selected Hydroxy Stearates in CCl4
OH position | —CH2—COOMe | —CHOH— | CH3— |
---|---|---|---|
2 | – | 3.93 | 0.86 |
3 | 2.24, 2.28, 2.34 | 3.80 | 0.86 |
4 | 2.33 | 3.48 | 0.86 |
12 | 2.18 | 3.40 | 0.86 |
17 | 2.17 | 3.58 | 1.07 |
18 | 2.17 | 3.46 | – |
Synthesis and Production Methods
Traditional Synthetic Routes
While the search results don't provide specific synthetic routes for methyl 2-hydroxyoctadecanoate, insights can be drawn from the synthesis of similar compounds such as methyl 2-hydroxybutanoate, which is described in detail in one of the search results . Traditional approaches to synthesizing α-hydroxy fatty acid methyl esters typically involve several potential pathways. One common method might involve the hydroxylation of methyl stearate (methyl octadecanoate) using various hydroxylating agents. Another approach could be the esterification of 2-hydroxystearic acid with methanol in the presence of an acid catalyst, similar to the process described for methyl 2-hydroxybutanoate where an acid-catalyzed reaction was employed . A third potential route might involve the hydration of an α-cyanohydrin followed by esterification, as mentioned in the patent literature for related compounds: "amidation of cyanohydrin with water and sulfuric acid, followed by esterification by adding alcohol" . The synthesis might also be achieved through the oxidation of 2-hydroxyoctadecanal followed by esterification, or potentially through enzymatic methods using lipases or other biocatalysts. These traditional methods typically require careful control of reaction conditions, including temperature, pH, catalyst concentration, and reaction time, to optimize yield and minimize side reactions or racemization at the chiral center.
Biological Activity and Applications
Role in Lipid Membranes
Methyl 2-hydroxyoctadecanoate demonstrates notable effects on lipid membrane properties, particularly influencing phase transitions in phospholipid systems. According to the search results, this compound "broadens phase transition in dimyristoylphosphatidylcholine (DMPC) lipid membranes," indicating its ability to modify the physical characteristics and behavior of biological membranes . This property is significant because phase transitions in lipid bilayers affect membrane fluidity, permeability, and the function of membrane-associated proteins. The hydroxyl group at the C-2 position likely contributes to this effect by introducing additional hydrogen bonding capabilities that alter lipid packing and intermolecular interactions within the membrane. Such membrane-modifying properties could have implications for understanding cellular processes that depend on membrane dynamics, including signal transduction, membrane fusion, and cellular adaptation to environmental stressors. The ability to broaden phase transitions suggests that methyl 2-hydroxyoctadecanoate might function as a membrane fluidizer or stabilizer under certain conditions, potentially influencing membrane resilience to temperature changes or other physical perturbations. This characteristic makes the compound potentially valuable for research in membrane biophysics, cellular physiology, and pharmaceutical applications where membrane interactions are critical determinants of biological activity or drug delivery efficiency.
Comparative Analysis with Related Compounds
Comparison with Other Hydroxy Fatty Acid Methyl Esters
Methyl 2-hydroxyoctadecanoate belongs to a broader family of hydroxylated fatty acid methyl esters, differing from related compounds primarily in the position of the hydroxyl group and the length of the carbon chain. A systematic comparison reveals distinctive characteristics across this compound class. Methyl 12-hydroxystearate (CAS: 141-23-1), which shares the same molecular formula (C19H38O3) and carbon chain length but has the hydroxyl group at position 12, exhibits different physical properties including a lower melting point (53.5°C compared to 64-66°C for the 2-hydroxy isomer), reflecting how the position of the hydroxyl group affects molecular packing and intermolecular forces . NMR spectroscopic data clearly distinguishes these positional isomers; as shown in Table 1, the proton attached to the hydroxyl-bearing carbon resonates at 3.93 ppm for the 2-hydroxy isomer compared to 3.40 ppm for the 12-hydroxy variant in CCl4 . When comparing compounds with different chain lengths, such as methyl 2-hydroxyhexadecanoate (C17H34O3) or methyl 2-hydroxydodecanoate (C13H26O3), the progressive reduction in carbon chain length corresponds to lower molecular weights (286.4 g/mol and 230.34 g/mol, respectively) and generally lower melting points, demonstrating the influence of van der Waals interactions on physical properties . The biological activities and applications of these compounds also vary; for example, while methyl 2-hydroxyoctadecanoate is noted for modifying DMPC membrane properties, methyl 12-hydroxystearate is described as "a fatty acid reagent used in the study of sphingomyelin through site specific deuterium labelling" , indicating how subtle structural differences can direct compounds toward different research applications.
Structure-Activity Relationships
The structure-activity relationships of methyl 2-hydroxyoctadecanoate and related hydroxylated fatty acid derivatives provide valuable insights into how molecular features influence functional properties and biological interactions. The position of the hydroxyl group along the carbon chain emerges as a critical determinant of both physical properties and biological activities. Compounds with the hydroxyl group at the alpha position (C-2), like methyl 2-hydroxyoctadecanoate, exhibit distinctive chemical reactivity due to the proximity of the hydroxyl to the ester functionality, potentially enabling intramolecular interactions that affect stability and reactivity patterns. This positioning also influences membrane interactions; the alpha-hydroxyl group may anchor at the membrane interface while the long hydrocarbon chain integrates into the lipid bilayer, explaining the observed effects on membrane phase transitions . The carbon chain length represents another significant structural variable, affecting both the compound's hydrophobicity and its ability to interact with biological targets. Longer chains, as in methyl 2-hydroxyoctadecanoate (C18), provide enhanced lipophilicity and potentially stronger membrane associations compared to shorter homologs like methyl 2-hydroxydecanoate (C10). The stereochemistry at the hydroxyl-bearing carbon introduces another dimension of structure-activity relationships; while commercial products are often racemic mixtures, individual enantiomers might exhibit different biological activities or physical properties. These structure-activity insights are valuable for the rational design of molecules with targeted properties for specific applications, whether in pharmaceutical development, membrane biophysics research, or industrial formulations.
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